Dihydroepiheveadide

Description

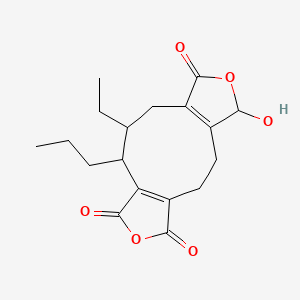

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H22O6 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

10-ethyl-15-hydroxy-9-propyl-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-diene-5,7,13-trione |

InChI |

InChI=1S/C18H22O6/c1-3-5-10-9(4-2)8-13-11(15(19)23-17(13)21)6-7-12-14(10)18(22)24-16(12)20/h9-10,15,19H,3-8H2,1-2H3 |

InChI Key |

WPWIOEXPUQFLTC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1C(CC2=C(CCC3=C1C(=O)OC3=O)C(OC2=O)O)CC |

Synonyms |

dihydroepiheveadride |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Dihydroepiheveadide

Identification of Biological Sources and Ecological Niches

The presence of Dihydroepiheveadide has been identified in the fungal kingdom, indicating its role as a secondary metabolite. Its distribution and production are likely influenced by the specific ecological conditions of its source organisms.

Isolation from Specific Organisms (e.g., plants, fungi, bacteria)

This compound has been successfully isolated from an unidentified fungus, designated IFM 52672. nih.gov It has been identified as a potent antifungal agent produced by this organism. nih.gov Fungi, particularly from the genus Aspergillus, are known producers of a wide array of secondary metabolites. nih.govresearchgate.netnih.govclevelandclinic.org While the full range of organisms capable of producing this compound is not yet exhaustively documented, fungi remain the primary known source. nih.gov The study of natural products often involves the investigation of secondary metabolites from various living organisms, including plants, fungi, and microorganisms. d-nb.infohilarispublisher.com

Biogeographical and Environmental Influences on Occurrence

The production of secondary metabolites by fungi is significantly influenced by environmental factors. fctemis.orgresearchgate.net These can include climatic conditions such as temperature and humidity, as well as the composition of the substrate on which the fungus grows. fctemis.orgnih.gov The geographical location of the fungal strain can also play a role, as different environments may select for strains with varying metabolic capabilities. The specific biogeographical and environmental factors that optimize the production of this compound are a subject for further investigation.

Advanced Chromatographic and Spectroscopic Isolation Strategies for this compound

The purification of this compound from a complex fungal extract necessitates the use of advanced separation and analytical techniques. A multi-step approach combining various chromatographic and spectroscopic methods is typically employed to achieve high purity. hilarispublisher.comrsc.org

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) for Isolation

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) is a powerful tool for the analysis and purification of natural products like this compound. nih.gov This technique couples the high separation efficiency of liquid chromatography with the precise mass determination capabilities of high-resolution mass spectrometry. nih.gov LC-MS can be used in a guided isolation approach, where fractions from a primary separation method are analyzed to identify those containing the target compound, which are then subjected to further purification. nih.gov

Preparative Nuclear Magnetic Resonance (NMR) Spectroscopy in Isolation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of natural products. bruker.comcreative-biostructure.com While primarily used for determining the chemical structure of purified compounds, preparative NMR can also be employed as a final purification step. d-nb.info This is particularly useful for separating closely related isomers that may be difficult to resolve by other chromatographic techniques. The detailed structural information provided by 1D and 2D NMR experiments is crucial for the unambiguous identification of this compound. bruker.comcreative-biostructure.com

Structural Characterization and Elucidation Methodologies for Dihydroepiheveadide

Advanced Spectroscopic Techniques for Definitive Structural Assignment

Spectroscopic methods are fundamental to determining the connectivity of atoms and the types of functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. A standard analysis would begin with one-dimensional ¹H and ¹³C NMR spectra to identify the chemical environments of hydrogen and carbon atoms. Multidimensional NMR experiments would then be employed to piece together the molecular framework.

COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) couplings, establishing which protons are adjacent to one another in the structure.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for identifying longer-range connections between protons and carbons (typically over two to three bonds), which helps to link different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which protons are close to each other in space, which is critical for determining the relative stereochemistry and conformation of the molecule.

Without experimental data for Dihydroepiheveadide, a sample data table remains hypothetical.

HRMS would be used to determine the precise molecular weight of this compound, and from this, its exact elemental formula can be calculated. By analyzing the fragmentation pattern, where the molecule breaks apart in the mass spectrometer, chemists can deduce the structure of different components of the molecule, which corroborates data from NMR spectroscopy.

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing the vibrations of its chemical bonds. For instance, the presence of hydroxyl (-OH), carbonyl (C=O), or carbon-carbon double bonds (C=C) would produce characteristic absorption bands in the IR spectrum.

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the most definitive three-dimensional structure. This technique can unambiguously determine the connectivity of all atoms, as well as the absolute stereochemistry of chiral centers, providing a complete and precise picture of the molecule in the solid state.

Chiroptical Methods for Stereochemical Determination

For chiral molecules like this compound is presumed to be, chiroptical methods are essential for determining its absolute configuration, especially if X-ray crystallography is not feasible.

ECD and ORD measure the differential absorption and rotation of left and right-handed circularly polarized light by a chiral molecule. The resulting spectra are highly sensitive to the stereochemical arrangement of the atoms. By comparing the experimental ECD or ORD spectrum of this compound to spectra predicted by quantum chemical calculations for different possible stereoisomers, the true absolute configuration could be assigned.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. researchgate.net It measures the differential absorption of left and right circularly polarized infrared light by a molecule. nih.govtandfonline.com Unlike conventional electronic circular dichroism (ECD), which probes electronic transitions, VCD investigates the stereochemistry based on molecular vibrations, providing a rich fingerprint of the molecule's three-dimensional structure. tandfonline.com

For a complex natural product like this compound, VCD would be an invaluable tool. The process involves measuring the experimental VCD spectrum of the purified compound and comparing it to the theoretical spectra of possible stereoisomers. athmsi.org The absolute configuration is assigned by identifying the theoretical spectrum that best matches the experimental one. researchgate.net

The experimental VCD spectrum provides information on the relative and absolute orientations of different functional groups within the molecule. The sign and intensity of the VCD bands are highly sensitive to the molecule's chirality. rsc.org A typical VCD experiment would yield a spectrum with positive and negative bands corresponding to the differential absorption. This experimental data is then benchmarked against computational predictions.

Table 1: Representative Experimental VCD Data for a Chiral Natural Product

| Wavenumber (cm⁻¹) | ΔA (x 10⁻⁵) | Vibrational Assignment (Hypothetical) |

|---|---|---|

| 1735 | +2.5 | C=O stretch (Lactone) |

| 1650 | -1.8 | C=C stretch (Enone) |

| 1450 | +0.9 | CH₂ scissoring |

| 1380 | -1.2 | CH₃ bending |

| 1100 | +3.1 | C-O-C stretch (Ether linkage) |

(Note: This table is illustrative and does not represent actual data for this compound.)

Computational Approaches in Structural Elucidation

Computational chemistry is an indispensable part of modern structural elucidation, working in synergy with experimental techniques like VCD.

Density Functional Theory (DFT) Calculations for Spectroscopic Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. capes.gov.br In the context of VCD, DFT calculations are employed to predict the theoretical VCD spectra for all possible stereoisomers of a molecule like this compound. athmsi.org

The process begins with a conformational search for each possible isomer to identify all low-energy conformers. For each of these conformers, DFT calculations are performed to optimize their geometry and compute their vibrational frequencies and VCD intensities. unesp.brresearchgate.net The final theoretical VCD spectrum for each isomer is a Boltzmann-averaged spectrum of its contributing conformers. nih.gov

The accuracy of the predicted spectra depends on the chosen functional and basis set. The B3LYP functional with a basis set like 6-31G(d) is commonly used as it provides a good balance between accuracy and computational cost for many natural products. athmsi.org The comparison of these calculated spectra with the experimental VCD spectrum allows for the unambiguous assignment of the absolute configuration. nih.govrsc.org

Table 2: Illustrative DFT Conformational Analysis Summary for a Hypothetical Isomer

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) | Key Dihedral Angle (°) |

|---|---|---|---|

| 1 | 0.00 | 65.2 | -165.4 |

| 2 | 0.85 | 20.1 | 178.2 |

| 3 | 1.50 | 9.5 | 65.7 |

| 4 | 2.10 | 5.2 | -70.1 |

(Note: This table is illustrative and does not represent actual data for this compound.)

Molecular Dynamics Simulations for Conformational Analysis

For flexible molecules, a thorough exploration of the conformational space is crucial for accurate spectral prediction. Molecular Dynamics (MD) simulations are a powerful computational method for this purpose. unesp.brresearchgate.net MD simulations model the atomic motions of a molecule over time, providing a dynamic picture of its accessible conformations. tandfonline.com

In the structural elucidation of a compound like this compound, an MD simulation would be run to sample a wide range of possible conformations in a simulated solvent environment, which mimics the conditions of the VCD experiment. unesp.br The trajectory from the MD simulation can then be analyzed to identify clusters of stable conformations. The lowest energy structures from these clusters are then used as starting points for the more computationally intensive DFT calculations. researchgate.net This combined MD/DFT approach ensures that the most relevant conformers are included in the VCD spectral prediction, leading to a more reliable assignment of the absolute configuration.

Table 3: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Value/Setting |

|---|---|

| Force Field | CHARMM36, AMBER |

| Solvent Model | TIP3P Water |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | 50-100 ns |

| Time Step | 2 fs |

| Ensemble | NPT (Isothermal-isobaric) |

(Note: This table is illustrative and does not represent actual parameters used for this compound.)

Biosynthesis and Metabolic Pathways of Dihydroepiheveadide

Elucidation of Precursor Building Blocks and Origin

There is currently no scientific literature available that identifies the specific precursor building blocks or the metabolic pathways from which Dihydroepiheveadide is derived in any organism.

Enzymatic Machinery and Sequential Biotransformations

No enzymes, such as synthases, oxidases, or transferases, have been identified or characterized in relation to the biosynthesis of this compound.

Mechanistic studies detailing the step-by-step enzymatic conversion leading to the formation of this compound are not present in the current body of scientific research.

Genetic Basis of this compound Biosynthesis

The scientific community has not yet reported the identification or characterization of any biosynthetic gene clusters responsible for the production of this compound.

Information regarding the expression and regulation of genes involved in the biosynthesis of this compound is currently unavailable.

Heterologous Expression and Pathway Engineering for Biosynthetic Research

The study of a natural product's biosynthesis, particularly for a compound with a complex structure, often necessitates moving the genetic instructions for its production from the native organism into a more tractable host. This process, known as heterologous expression, allows for more controlled and detailed investigation of the biosynthetic pathway and opens the door to pathway engineering for improved production or the creation of novel derivatives.

Heterologous expression is a cornerstone of modern biosynthetic research, enabling scientists to overcome limitations associated with the native producer, such as slow growth, low yields, or complex genetic backgrounds. The general workflow involves identifying the biosynthetic gene cluster (BGC) responsible for producing the compound of interest, cloning this cluster or its constituent genes into an expression vector, and then introducing this vector into a suitable heterologous host. bioscipublisher.comkegg.jp

Selection of Heterologous Hosts

The choice of a heterologous host is critical and depends on several factors, including the complexity of the biosynthetic pathway and the origin of the genes. Common hosts range from prokaryotes like Escherichia coli to eukaryotes such as the yeast Saccharomyces cerevisiae and filamentous fungi like Aspergillus oryzae. bioscipublisher.com Each host offers a unique set of advantages and disadvantages.

| Host Organism | Advantages | Disadvantages |

|---|---|---|

| Escherichia coli | Rapid growth, well-characterized genetics, and a wide array of genetic tools. bioscipublisher.com | Lacks the ability to perform post-translational modifications required for many eukaryotic enzymes and may have issues with expressing large, complex proteins. bioscipublisher.com |

| Saccharomyces cerevisiae | A well-understood eukaryotic system, capable of some post-translational modifications, and robust for industrial fermentation. bioscipublisher.com | May not efficiently express all plant or fungal genes, particularly those requiring specific modifications not present in yeast. |

| Aspergillus oryzae | A filamentous fungus known for its high capacity for protein secretion and its ability to produce complex secondary metabolites. It has proven to be a suitable host for expressing fungal biosynthetic pathways. | More complex genetics and slower growth compared to E. coli or yeast. |

Pathway Engineering Strategies

Once a biosynthetic pathway is successfully expressed in a heterologous host, researchers can employ a variety of pathway engineering strategies to enhance production or to study the function of individual enzymes. These strategies can be broadly categorized as follows:

Optimization of Gene Expression: The levels of each enzyme in the pathway often need to be carefully balanced to maximize flux towards the desired product and to avoid the accumulation of toxic intermediates. This can be achieved by using promoters of varying strengths to control the transcription of each gene.

Host Strain Modification: The native metabolism of the host organism can be engineered to increase the supply of precursors needed for the biosynthetic pathway. This often involves overexpressing genes in precursor pathways or deleting genes that lead to competing metabolic branches.

Enzyme Engineering: The catalytic properties of the biosynthetic enzymes themselves can be altered through directed evolution or site-directed mutagenesis. This can lead to enzymes with improved activity, altered substrate specificity, or enhanced stability.

Research Findings and Methodologies

While specific data on this compound is scarce, research on other complex natural products provides a roadmap for how its biosynthesis could be elucidated and engineered. For instance, the reconstruction of multi-enzyme pathways for the production of plant-derived dihydrochalcones in microorganisms has demonstrated the feasibility of transferring complex plant metabolic pathways into microbial hosts. These studies often involve a meticulous process of identifying and characterizing each enzyme in the pathway, followed by systematic optimization of their expression and the metabolic environment of the host.

The general research approach for investigating and engineering a biosynthetic pathway is summarized in the table below.

| Research Phase | Key Activities | Relevant Techniques |

|---|---|---|

| Pathway Discovery | Identification of the biosynthetic gene cluster (BGC) in the native organism. | Genome sequencing, bioinformatics analysis (e.g., antiSMASH), transcriptomics. kegg.jp |

| Heterologous Expression | Cloning of the BGC into an expression vector and transformation into a suitable host. | Molecular cloning (e.g., Gibson assembly, Golden Gate), yeast transformation, bacterial transformation. |

| Pathway Characterization & Optimization | Verification of product formation and optimization of yield. | Mass spectrometry, NMR, HPLC, promoter engineering, CRISPR-Cas9 gene editing. |

| Enzyme Function Analysis | Determining the specific role of each enzyme in the pathway. | In vitro enzyme assays, gene knockout studies. |

The application of these principles to the study of this compound would first require the identification of its biosynthetic gene cluster, likely from its source organism, which is presumed to be from the Hevea genus. Subsequent heterologous expression in a host like Saccharomyces cerevisiae or a suitable plant chassis would pave the way for detailed characterization and engineering of its biosynthetic pathway. Although the journey to fully understand and harness the biosynthesis of this compound is still in its early stages, the powerful tools of synthetic biology and metabolic engineering provide a clear path forward.

The Synthetic Challenge of this compound: A Scientific Dead End

Initial investigations into the chemical compound “this compound” have revealed a significant void in the scientific literature. Despite comprehensive searches for its chemical structure, properties, and synthetic pathways, no substantive data has been found in established chemical databases or peer-reviewed journals. This striking absence of information suggests that this compound is either a theoretical molecule that has not yet been synthesized, a compound known by an alternative name not readily identifiable, or a misnomer.

Consequently, a detailed and scientifically accurate article on the chemical synthesis of this compound, as requested, cannot be generated. The fundamental prerequisite for such an article—the existence of the compound and published research on its synthesis—appears to be unmet. Any attempt to construct an article based on the provided outline would inevitably lead to speculation and the fabrication of information, which would violate the core principles of scientific accuracy and integrity.

The fields of organic chemistry, including total synthesis, stereoselective approaches, and chemoenzymatic modifications, are built upon a foundation of verifiable experimental data. Without any such data for this compound, it is impossible to discuss its retrosynthetic analysis, key stereocontrolled reactions, or any challenges and innovations related to its synthesis. Similarly, a discussion on semi-synthetic modifications and derivative generation would be entirely conjectural.

Therefore, until this compound is formally described in the scientific literature with a defined chemical structure and reported synthetic data, a comprehensive and factual article on its synthesis remains an unachievable task.

Table of Mentioned Compounds

Chemical Synthesis Approaches and Methodologies for Dihydroepiheveadide

Novel Synthetic Methodologies Inspired by Dihydroepiheveadide Structure

The pursuit of more efficient and versatile methods for macrolide synthesis has led to the development of novel strategies, often inspired by the challenges posed by complex natural product structures. While the specific structure of this compound is unknown, the general structural motifs found in macrolides have spurred innovation in synthetic chemistry.

One area of significant advancement is the development of fully synthetic platforms for macrolide production. Historically, many macrolide antibiotics in clinical use are semi-synthetic derivatives of naturally occurring fermentation products like erythromycin. However, the limitations of modifying these complex scaffolds have driven the creation of methods to build macrolides from simple chemical building blocks. These de novo approaches allow for much greater structural diversity and the potential to design molecules that can overcome antibiotic resistance. whiterose.ac.uk

For instance, a highly convergent and versatile platform has been developed that allows for the synthesis of a wide array of macrolide antibiotics. whiterose.ac.uk This strategy involves the assembly of simple building blocks to create various macrocyclic scaffolds. whiterose.ac.uk By modifying different components of the macrolide structure before the final coupling and cyclization steps, researchers can access novel molecular architectures that are not achievable through semi-synthesis. whiterose.ac.uk This approach has led to the creation of hundreds of new macrolides, many of which exhibit potent antibacterial activity, even against resistant strains. whiterose.ac.uk

Another innovative approach involves the reconstruction of the macrolactone skeleton. For example, a method has been established for the oxidative cleavage of the 11,12-diol in 9-dihydroerythromycin A, followed by the insertion of a functionalized amino alcohol and subsequent reconstruction of the ring. m-hikari.com This strategy has enabled the synthesis of novel 15-membered macrolides, termed "11a-azalides," which have shown improved activity against certain erythromycin-resistant bacteria. m-hikari.com

The following table summarizes some novel synthetic approaches relevant to macrolide synthesis:

| Methodology | Key Innovation | Potential Advantage for Macrolide Synthesis |

| Fully Synthetic Platforms | Convergent assembly of simple building blocks to create diverse macrolide scaffolds. whiterose.ac.uk | Access to novel molecular architectures and deep-seated structural variations not possible with semi-synthesis. whiterose.ac.uk |

| Macrolactone Reconstruction | Oxidative cleavage of a natural product scaffold followed by insertion of new fragments and ring closure. m-hikari.com | Creation of new classes of macrolides with modified ring sizes and functionalities from readily available starting materials. m-hikari.com |

| Advanced Macrolactonization Reagents | Development of new reagents, such as 4-(trifluoromethyl)benzoic anhydride (B1165640) with a catalytic amount of an active titanium(IV) salt. arxiv.org | Efficient macrolide synthesis directly from ω-hydroxycarboxylic acids under mild conditions. arxiv.org |

| Genome Mining and Biosynthesis | Identification of new macrolide biosynthetic gene clusters and engineering of biosynthetic pathways. | Discovery of novel natural macrolides and creation of new derivatives through biocatalysis. |

These advanced synthetic platforms and methodologies offer promising avenues for the discovery and development of new macrolide-based therapeutics, and they represent the cutting edge of chemical synthesis in this field. arxiv.org

Molecular Mechanisms of Action of Dihydroepiheveadide

Identification and Characterization of Specific Molecular Targets

The initial step in understanding a compound's mechanism of action is to identify its direct molecular binding partners within the cell. This is typically achieved through a variety of biophysical and biochemical techniques.

Protein-Ligand Interaction Studies

Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are the gold standard for quantifying the binding affinity and kinetics between a small molecule, like Dihydroepiheveadide, and a potential protein target. drugbank.com These methods provide crucial data on the strength and stability of the interaction. However, a thorough search of scientific databases yields no published studies that have utilized SPR, ITC, or similar techniques like solution-state NMR spectroscopy to investigate the binding of this compound to any specific protein.

Table 1: Hypothetical Data from Protein-Ligand Interaction Studies No data available for this compound.

| Target Protein | Method | Dissociation Constant (Kd) | Binding Affinity |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Enzyme Inhibition or Activation Kinetics and Mechanism

Many compounds exert their effects by altering the activity of enzymes. Kinetic studies are performed to determine whether a compound acts as an inhibitor or an activator, and to elucidate the mechanism of this modulation (e.g., competitive, non-competitive, or uncompetitive inhibition). These studies involve measuring the rate of an enzymatic reaction in the presence of varying concentrations of the substrate and the compound . There is currently no available research detailing the effects of this compound on any specific enzyme, and therefore, no kinetic data or mechanism of inhibition has been described.

Table 2: Illustrative Enzyme Inhibition Data No data available for this compound.

| Enzyme Target | Inhibition Type | IC50 Value | Inhibition Constant (Ki) |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Nucleic Acid Binding and Modulation

Some small molecules can directly bind to DNA or RNA, thereby interfering with processes like replication, transcription, or translation. Techniques to study these interactions include various spectroscopic methods, electrophoretic mobility shift assays, and single-molecule approaches. The scientific literature lacks any reports of studies investigating whether this compound has the capacity to bind to or modulate the structure or function of nucleic acids.

Cellular Signaling Pathway Modulation by this compound

Beyond direct target binding, it is crucial to understand how a compound affects the broader network of cellular communication, known as signaling pathways. These pathways are complex cascades of molecular events that control most cellular activities.

Upstream and Downstream Signaling Cascades Affected

A signaling pathway consists of a series of molecules that act sequentially, where "upstream" refers to components earlier in the cascade and "downstream" refers to later components. The introduction of a bioactive compound can perturb this flow of information. Identifying which pathways (e.g., MAPK/ERK, PI3K/AKT) are affected by a compound is key to understanding its cellular effects. To date, no studies have been published that map the upstream or downstream signaling effects of this compound.

Protein Phosphorylation and Dephosphorylation Events

Protein phosphorylation, the addition of a phosphate (B84403) group to a protein, is a critical switching mechanism in most signaling pathways, regulated by enzymes called kinases and phosphatases. A compound can alter the phosphorylation state of key signaling proteins, thereby activating or deactivating a pathway. Phosphoproteomics is a powerful tool used to obtain a global snapshot of these changes. There is no available research on how this compound influences protein phosphorylation or dephosphorylation events within cells.

Receptor Binding and Ligand-Receptor Dynamics

The interaction of a ligand, such as a chemical compound, with a receptor is a dynamic process governed by the principles of affinity and selectivity, and it often results in conformational changes in the receptor. researchgate.netbiologicalmodeling.org

Affinity and Selectivity Profiling

Affinity refers to the strength of the binding between a ligand and a single binding site on a receptor. researchgate.net It is a crucial parameter in drug development as it often dictates the concentration of a compound required to elicit a biological response. High affinity means that a low concentration of the ligand is sufficient to bind to the receptor. Affinity is typically quantified by the dissociation constant (Kd), where a lower Kd value indicates higher affinity. researchgate.net

Selectivity, on the other hand, describes the ability of a compound to bind to a specific type of receptor over others. nih.gov A highly selective compound will preferentially bind to its target receptor, minimizing off-target effects. The selectivity of a compound is often assessed by comparing its binding affinity across a panel of different receptors.

Table 1: Illustrative Affinity and Selectivity Profile (Note: This table is a general example and does not represent actual data for this compound.)

| Receptor | Dissociation Constant (Kd) in nM | Selectivity Ratio (vs. Target Receptor) |

|---|---|---|

| Target Receptor A | 10 | 1 |

| Off-Target Receptor B | 1000 | 100 |

Conformational Changes Induced Upon Binding

The binding of a ligand to a receptor is not a simple "lock-and-key" mechanism but a dynamic process that can induce significant changes in the three-dimensional structure of the receptor. youtube.comnih.gov This concept is often described by two models:

Induced Fit: In this model, the initial binding of the ligand to the receptor is imperfect. The binding event itself triggers a conformational change in the receptor, leading to a more stable and functionally active complex. youtube.com

Conformational Selection: This model posits that a receptor exists in a state of equilibrium between multiple conformations, some of which are active and some inactive. A ligand preferentially binds to and stabilizes a specific conformation, thereby shifting the equilibrium towards that state. youtube.com

These conformational changes are fundamental to signal transduction, as they can alter the receptor's interaction with downstream signaling molecules. nih.govnih.gov Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and fluorescence spectroscopy are used to study these structural changes. nih.govnih.gov

Membrane Interaction and Cellular Uptake Mechanisms

For a compound to exert an intracellular effect, it must first cross the cell membrane. The physicochemical properties of a compound, such as its size, charge, and hydrophobicity, play a crucial role in its ability to interact with and permeate the cell membrane. nih.govmdpi.com

The primary mechanisms of cellular uptake include:

Passive Diffusion: Small, lipophilic (fat-loving) molecules can often pass directly through the lipid bilayer of the cell membrane.

Facilitated Diffusion: This process involves membrane proteins that help transport molecules across the membrane.

Active Transport: This energy-dependent process can move compounds against their concentration gradient and is mediated by specific transporter proteins.

Endocytosis: In this process, the cell membrane engulfs the compound to form a vesicle, which is then brought into the cell. numberanalytics.comresearchgate.net This is a common pathway for larger molecules. numberanalytics.com

The specific pathway a compound utilizes for cellular entry can significantly influence its intracellular concentration and subsequent biological activity.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Structure Activity Relationship Sar Studies and Analog Design for Dihydroepiheveadide

Systematic Modification of the Dihydroepiheveadide Scaffold

A systematic approach to modifying the this compound scaffold would be crucial. This would involve the synthesis of a library of analogs where specific parts of the molecule are altered.

A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity. nih.govnih.gov For this compound, a hypothetical pharmacophore model could be proposed based on its core structure. Key hypothetical pharmacophoric features might include:

Hydrogen Bond Acceptors: The oxygen atoms of the ester and ether functionalities could act as hydrogen bond acceptors, interacting with corresponding donor groups on a biological target.

Hydrophobic Regions: The cyclohexene (B86901) ring and the alkyl side chain would likely contribute to hydrophobic interactions within a binding pocket.

Chiral Centers: The specific stereochemistry of this compound would be critical, as different enantiomers or diastereomers could have vastly different biological activities.

A hypothetical pharmacophore model for this compound is presented below:

| Feature ID | Pharmacophore Feature | Location on Scaffold |

| HBA1 | Hydrogen Bond Acceptor | Carbonyl oxygen of the ester |

| HBA2 | Hydrogen Bond Acceptor | Oxygen atom in the lactone ring |

| HYP1 | Hydrophobic Region | Cyclohexene ring |

| HYP2 | Hydrophobic Region | Ethyl group at C4 |

To probe the SAR of this compound, various substituents would be systematically introduced at different positions on the scaffold. The influence of these substituents on potency and selectivity would provide valuable insights into the nature of the target binding site. Substituents can alter a molecule's electronic properties, steric profile, and lipophilicity. Current time information in Bangalore, IN.medchemexpress.com

A hypothetical study could involve the following modifications:

Modification of the Ester Group: The ethyl ester could be replaced with other alkyl or aryl esters to probe for additional hydrophobic interactions. Conversion to an amide or a carboxylic acid would explore the necessity of the ester functionality.

Modification at C4: The ethyl group at the C4 position could be varied in size (e.g., methyl, propyl, butyl) to understand the steric tolerance at this position.

Modifications on the Cyclohexene Ring: Introduction of small electron-donating or electron-withdrawing groups on the cyclohexene ring could modulate the electronic nature of the scaffold and potentially influence binding affinity.

A hypothetical data table summarizing the results of such a study is presented below. Assume for this hypothetical scenario that the analogs were tested for inhibitory activity against a specific enzyme, with lower IC50 values indicating higher potency.

| Compound ID | Modification | IC50 (nM) |

| This compound | (Parent Compound) | 150 |

| Analog A | Methyl ester | 250 |

| Analog B | Propyl ester | 120 |

| Analog C | Phenyl ester | 400 |

| Analog D | Carboxylic acid | >10000 (inactive) |

| Analog E | C4-Methyl | 180 |

| Analog F | C4-Propyl | 95 |

Computational Approaches to SAR

Computational chemistry provides powerful tools to rationalize experimental SAR data and to guide the design of new analogs.

QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) could be employed. In a hypothetical CoMFA study on this compound analogs, the following steps would be taken:

Dataset Preparation: A set of synthesized this compound analogs with their corresponding biological activities (e.g., IC50 values) would be used.

Molecular Alignment: All molecules in the dataset would be aligned based on a common scaffold.

Field Calculation: Steric and electrostatic fields would be calculated around each molecule.

Model Generation: A statistical method, such as Partial Least Squares (PLS), would be used to correlate the variations in the field values with the variations in biological activity.

The resulting QSAR model would be visualized as a 3D contour map, highlighting regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. This would provide a visual guide for designing new, potentially more potent analogs.

If the 3D structure of the biological target of this compound were known, molecular docking could be used to predict how the compound and its analogs bind to the active site. This technique would allow for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, rationalizing the observed SAR.

Virtual screening could then be used to search large databases of chemical compounds for molecules that are predicted to bind to the target. This is a cost-effective way to identify novel scaffolds that could be further developed as leads. A typical virtual screening workflow would involve:

Target Preparation: Preparing the 3D structure of the biological target for docking.

Database Screening: Docking millions of commercially available compounds into the active site of the target.

Hit Selection: Ranking the docked compounds based on their predicted binding affinity and selecting a subset for experimental testing.

In the absence of a known target structure, a ligand-based pharmacophore model can be generated from a set of active this compound analogs. This model represents the common chemical features required for activity. nih.gov The pharmacophore model can then be used as a 3D query to search virtual databases for new molecules that match the pharmacophoric features, a process known as pharmacophore-based virtual screening. This approach is particularly useful for scaffold hopping—finding new core structures that maintain the key interactions for biological activity.

Design and Synthesis of this compound Analogs for SAR Elucidation

Information regarding the design and synthesis of this compound analogs for the purpose of structure-activity relationship elucidation is not available in the public scientific literature.

Advanced Analytical Methodologies for Dihydroepiheveadide Research

Development of High-Throughput Screening Assays for Biological Activity (in vitro, cell-based)

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. For Dihydroepiheveadide, both in vitro and cell-based HTS assays could be developed to explore its potential therapeutic effects.

In vitro assays would involve the direct testing of this compound against purified molecular targets, such as enzymes or receptors. These assays are typically biochemical in nature and measure a specific event like enzyme inhibition or receptor binding. For instance, if this compound were hypothesized to inhibit a particular kinase, an in vitro kinase assay could be formatted for a 96- or 384-well plate to screen for inhibitory activity.

Cell-based assays , on the other hand, provide a more physiologically relevant context by evaluating the effects of this compound on whole cells. These assays can be designed to measure a wide range of cellular responses, including cell viability, proliferation, apoptosis, or the activation of specific signaling pathways. For example, a cell-based assay could be developed using a cancer cell line to screen for cytotoxic or anti-proliferative effects of this compound. Reporter gene assays, where a reporter protein's expression is linked to the activation of a specific cellular pathway, are also a powerful tool in this context.

A hypothetical HTS workflow for this compound could involve an initial primary screen using a broad cell-viability assay across a panel of different cell lines. Hits from this screen would then be subjected to secondary, more specific assays to elucidate the mechanism of action.

Table 1: Hypothetical High-Throughput Screening Cascade for this compound

| Screening Phase | Assay Type | Objective | Potential Readout |

| Primary Screen | Cell-based (e.g., MTT, CellTiter-Glo) | Identify general cytotoxic or anti-proliferative activity | Changes in cell viability |

| Secondary Screen | In vitro (e.g., Kinase Glo, LanthaScreen) | Determine specific enzymatic inhibition | Inhibition of kinase activity |

| Tertiary Screen | Cell-based (e.g., Reporter gene assay) | Confirm pathway modulation in a cellular context | Changes in reporter gene expression |

Mass Spectrometry-Based Metabolomics for this compound Profiling

Mass spectrometry (MS)-based metabolomics is a powerful analytical technique for the comprehensive analysis of small molecules (metabolites) within a biological system. This approach could be instrumental in understanding the metabolic profile of this compound itself and its impact on the metabolome of cells or organisms.

The general workflow for a metabolomics study of this compound would involve exposing a biological system (e.g., cell culture, animal model) to the compound. Subsequently, metabolites would be extracted and analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

By comparing the metabolic profiles of treated versus untreated samples, researchers could identify metabolites of this compound (i.e., its breakdown products) and endogenous metabolites that are altered in response to the compound. This can provide crucial insights into its mechanism of action and potential off-target effects. For instance, an increase in certain lipids and a decrease in specific amino acids following treatment could suggest an impact on lipid metabolism and protein synthesis pathways.

Table 2: Potential Applications of Mass Spectrometry-Based Metabolomics in this compound Research

| Application | Methodology | Expected Outcome | Significance |

| Metabolite Identification | High-Resolution LC-MS/MS | Identification of this compound metabolites | Understanding the biotransformation and clearance of the compound |

| Metabolic Fingerprinting | Untargeted LC-MS | Global snapshot of metabolic changes induced by this compound | Hypothesis generation for mechanism of action |

| Targeted Metabolomics | Triple Quadrupole LC-MS | Quantification of specific metabolites in a pathway of interest | Validation of hypotheses generated from untargeted studies |

Isotope Labeling Strategies for Metabolic Flux Analysis

Metabolic flux analysis (MFA) using stable isotope labeling is a sophisticated technique to quantify the rates (fluxes) of metabolic reactions within a cell. This method involves feeding cells with a substrate labeled with a stable isotope (e.g., ¹³C-glucose) and then tracking the incorporation of the isotope into various metabolites over time.

In the context of this compound research, MFA could be employed to understand how the compound alters cellular metabolism. For example, by treating cells with this compound in the presence of ¹³C-glucose, one could determine if the compound inhibits or enhances fluxes through key metabolic pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway, or the tricarboxylic acid (TCA) cycle.

The data obtained from MFA would provide a dynamic view of the metabolic reprogramming induced by this compound, offering deeper mechanistic insights than static metabolomics data alone.

Table 3: Illustrative Isotope Labeling Strategy for this compound

| Isotope Tracer | Cellular Pathway | Potential Impact of this compound | Measurement Technique |

| [U-¹³C]-Glucose | Glycolysis, Pentose Phosphate Pathway, TCA Cycle | Altered flux through these central carbon metabolism pathways | LC-MS analysis of labeled metabolites |

| [U-¹⁵N]-Glutamine | Amino Acid Metabolism, TCA Cycle Anaplerosis | Changes in nitrogen metabolism and TCA cycle replenishment | LC-MS analysis of labeled amino acids and TCA cycle intermediates |

Advanced Microscopy Techniques for Subcellular Localization and Interaction Studies

Advanced microscopy techniques are essential for visualizing the subcellular localization of compounds and their interactions with cellular components. For this compound, these methods could help pinpoint where the compound accumulates within the cell and which organelles it might affect.

Techniques like fluorescence microscopy could be utilized if a fluorescently labeled version of this compound were synthesized. This would allow for direct visualization of its distribution within live or fixed cells. Co-localization studies with fluorescent markers for specific organelles (e.g., mitochondria, endoplasmic reticulum, nucleus) could then reveal its primary subcellular targets.

Super-resolution microscopy techniques, such as stimulated emission depletion (STED) microscopy or photoactivated localization microscopy (PALM), could provide even greater detail, potentially resolving the localization of this compound to specific sub-organellar structures.

Chemoproteomic Approaches for Target Deconvolution

Chemoproteomics is a powerful strategy for identifying the protein targets of a small molecule. This is a crucial step in understanding a compound's mechanism of action. For this compound, several chemoproteomic approaches could be employed for target deconvolution.

One common method is affinity-based protein profiling. This involves immobilizing this compound onto a solid support (e.g., beads) and then incubating it with a cell lysate. Proteins that bind to this compound will be "pulled down" and can then be identified by mass spectrometry.

Another approach is activity-based protein profiling (ABPP), which uses chemical probes that covalently bind to the active sites of specific enzyme families. Competition experiments with this compound could reveal which enzymes it interacts with.

The identification of specific protein targets for this compound would open up new avenues for research into its biological function and potential therapeutic applications.

Table 4: Chemoproteomic Strategies for this compound Target Deconvolution

| Approach | Principle | Key Reagents | Outcome |

| Affinity-Based Protein Profiling | Capture of binding proteins using an immobilized ligand | This compound-conjugated beads, cell lysate | Identification of direct protein binders |

| Activity-Based Protein Profiling (Competition) | Competition between this compound and an activity-based probe for enzyme active sites | Activity-based probes, this compound | Identification of enzyme targets |

| Thermal Proteome Profiling (TPP) | Ligand binding alters the thermal stability of a protein | This compound, cell lysate | Identification of proteins with altered thermal stability upon binding |

Ecological and Broader Biological Significance of Dihydroepiheveadide

Role in Inter-organismal Communication (e.g., allelopathy, symbiosis)

Inter-organismal communication relies on the production and perception of chemical cues. Secondary metabolites often serve as the language in these interactions, mediating relationships that can range from antagonistic to mutualistic.

Allelopathy: Plants and microorganisms produce allelochemicals to inhibit the growth and development of neighboring organisms, thereby reducing competition for resources. nih.govresearchgate.netnih.gov These compounds can be released into the environment through root exudation, leaching from leaves, or decomposition of plant litter. nih.govmdpi.com The effectiveness of an allelochemical is dependent on its concentration in the environment and its persistence in the soil, where it interacts with various biotic and abiotic factors. mdpi.com For a compound like Dihydroepiheveadide to be considered an allelochemical, studies would need to demonstrate its ability to negatively affect the germination, growth, or physiological functions of other organisms in its vicinity.

Symbiosis: Chemical signals are also crucial for establishing and maintaining symbiotic relationships. For instance, plants release specific compounds into the rhizosphere to attract and select for beneficial microbes that can enhance nutrient uptake or provide protection against pathogens. nih.govfrontiersin.org Research would be required to determine if this compound plays any part in signaling cascades that foster symbiotic associations with its source organism.

Defensive Mechanisms against Predation or Pathogens

A primary role of many secondary metabolites is to defend the producing organism against a wide array of threats, including herbivores, insects, and microbial pathogens.

Defense against Predation: Plants and fungi produce a vast arsenal (B13267) of chemical compounds to deter herbivores and fungivores. nih.gov These defenses can be either constitutive (always present) or induced upon attack. frontiersin.org Anti-predator compounds may act as toxins, feeding deterrents, or substances that reduce the nutritional quality of the organism. The potential role of this compound as a defense against predation would need to be evaluated through bioassays with relevant herbivores or predators.

Defense against Pathogens: In the constant battle against microbial pathogens, organisms deploy a range of antimicrobial compounds. frontiersin.orgnih.gov These molecules can inhibit the growth of pathogenic bacteria and fungi, thereby protecting the host from infection. frontiersin.orgnih.gov Fungi, for example, are known to produce a variety of secondary metabolites to outcompete other microbes. nih.gov Investigating the potential antimicrobial properties of this compound against a panel of relevant pathogens would be a necessary step to ascertain its defensive capabilities.

Regulation of Physiological Processes in the Source Organism

Secondary metabolites are not only involved in external interactions but can also play internal roles in regulating the physiology and development of the organism that produces them. These compounds can act as signaling molecules, influencing processes such as growth, development, and stress responses. nih.govnih.gov For example, some fungal secondary metabolites are known to regulate their own developmental processes, such as sporulation. nih.gov Determining whether this compound has any endogenous regulatory functions would require detailed physiological studies on its source organism.

Impact on Microbiome Interactions and Ecosystem Dynamics

The chemical outputs of an organism can have far-reaching consequences for the surrounding microbial communities and the broader ecosystem.

Microbiome Interactions: The collection of microorganisms living in association with a host, known as the microbiome, is profoundly influenced by host-produced metabolites. nih.govresearchgate.net Root exudates, for instance, play a critical role in shaping the composition and activity of the rhizosphere microbiome, which in turn affects plant health and productivity. nih.govfrontiersin.orguu.nl Allelochemicals can also directly impact soil microbial communities, altering their structure and function. mdpi.com To understand the impact of this compound, studies would need to assess how its presence alters the diversity and function of microbial communities in its native environment.

Future Research Directions and Unexplored Avenues for Dihydroepiheveadide

Discovery of Novel Biosynthetic Pathways and Enzymes

The biosynthesis of fungal polyketides is a complex process orchestrated by large, multi-domain enzymes known as Polyketide Synthases (PKSs). wikipedia.orgrasmusfrandsen.dk The genetic instructions for these enzymes, along with tailoring enzymes that modify the polyketide backbone, are typically located in biosynthetic gene clusters (BGCs). biorxiv.orgmdpi.com A primary avenue for future research is the elucidation of the specific BGC responsible for Dihydroepiheveadide production in Paraphaeosphaeria sp.

Genome mining of the producing organism, Paraphaeosphaeria sp., is the first logical step. Several genomes of Paraphaeosphaeria and related Paraconiothyrium species have been sequenced, revealing a wealth of BGCs, many of which are "orphan" BGCs with unknown products. mdpi.comnih.gov By using bioinformatics tools like antiSMASH and FunARTS, researchers can predict BGCs that are likely to produce polyketides. mdpi.comnih.gov Comparing the predicted chemical scaffold with the known structure of this compound can help prioritize candidate BGCs.

Once a candidate BGC is identified, its function can be confirmed through heterologous expression. This involves transferring the entire BGC into a well-characterized host organism, such as Aspergillus nidulans or Aspergillus niger, which are known model systems for studying secondary metabolism. doi.orgfrontiersin.org Successful production of this compound in the heterologous host would definitively link the BGC to the compound.

Further research would involve dissecting the function of individual enzymes within the cluster. This includes the core PKS and various tailoring enzymes like oxidases (e.g., P450 monooxygenases), reductases, and transferases that are responsible for the final chemical structure of this compound. wikipedia.orgsciepublish.com Understanding the role of these enzymes opens up possibilities for biosynthetic engineering to create novel derivatives.

| Research Step | Methodology | Objective |

| 1. BGC Identification | Genome mining of Paraphaeosphaeria sp. using tools like antiSMASH. mdpi.comnih.gov | To locate the putative gene cluster responsible for this compound biosynthesis. |

| 2. BGC Confirmation | Heterologous expression of the candidate BGC in a model fungal host (e.g., Aspergillus niger). doi.orgfrontiersin.org | To confirm that the identified BGC produces this compound. |

| 3. Enzyme Function | Gene knockout studies and in vitro enzymatic assays. | To determine the specific function of the PKS and tailoring enzymes in the pathway. |

Exploration of Undiscovered Molecular Targets and Interaction Networks

A significant knowledge gap for this compound is its biological activity and molecular targets. Future research must focus on systematic screening to identify its function and the cellular components with which it interacts.

In silico molecular docking is a powerful preliminary step. researchgate.netresearchgate.net By modeling the three-dimensional structure of this compound, researchers can screen it against libraries of known protein structures to predict potential binding partners. researchgate.net This computational approach can generate hypotheses about its mechanism of action, for instance, whether it targets enzymes, receptors, or other proteins. Studies on other decalin ring-containing polyketides have successfully used docking to predict interactions with targets like the adenosine (B11128) A2a receptor or to understand inhibitory activity against enzymes like chitin (B13524) synthase. mdpi.comacs.org

These in silico predictions must be validated through in vitro and cell-based assays. Broad-spectrum bioactivity screening can test for antimicrobial, anticancer, or other therapeutic effects. researchgate.net If an activity is confirmed, target deconvolution techniques can be employed to pinpoint the exact molecular target.

Furthermore, constructing a protein-protein interaction network (PPIN) can provide a systems-level view of the compound's effects. researchgate.net By identifying the primary target, researchers can then explore its known interaction partners to understand the downstream consequences of this compound binding, revealing the broader biological pathways it may modulate.

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing natural product discovery and can be pivotal in accelerating research on this compound. researchgate.netcas.orgfrontiersin.org

One of the most promising applications is the prediction of BGCs and their products directly from genomic data. acs.orgplos.orgbiorxiv.org ML models can be trained on known BGCs and their corresponding molecular structures to learn the complex rules that govern biosynthesis. nih.gov Such models could be applied to the genome of Paraphaeosphaeria sp. to more accurately pinpoint the this compound BGC or even to identify novel, related polyketides that are not expressed under standard laboratory conditions. acs.orgmdpi.com

AI can also predict the biological activity of unknown compounds. cas.orgnih.gov By training models on large datasets of chemical structures and their known bioactivities, it is possible to screen this compound in silico for a wide range of potential functions, helping to prioritize which biological assays to perform. This approach can save significant time and resources compared to traditional, untargeted screening. frontiersin.org

Finally, generative AI models can be used in the de novo design of novel analogs. By learning the structural features associated with a desired activity, these models can propose new chemical structures based on the this compound scaffold that are predicted to have enhanced potency or novel functions. researchgate.net

| AI/ML Application Area | Specific Task | Potential Impact |

| Genome Mining | Predicting BGCs and their chemical products from DNA sequence. plos.orgbiorxiv.org | Faster identification of the this compound BGC and discovery of new polyketides. |

| Bioactivity Prediction | Screening this compound against predictive models for various biological activities. nih.gov | Rapidly generate hypotheses about the compound's function and guide wet-lab experiments. |

| De Novo Design | Generating novel molecular structures based on the this compound scaffold with optimized properties. researchgate.net | Accelerate the design of potent and specific analogs for therapeutic development. |

Development of Innovative Synthetic Routes for Complex Analogs

The chemical synthesis of this compound and its analogs is essential for confirming its structure, exploring structure-activity relationships (SAR), and producing sufficient quantities for advanced testing. Future research in this area would focus on developing efficient total synthesis routes and strategies for structural diversification.

Synthetic biology offers powerful tools for creating complex analogs. sciepublish.comoup.com By engineering the PKS machinery, it is possible to generate novel structures. Key strategies include:

Domain Swapping: Replacing a domain in the this compound PKS with one from another PKS can alter the final product. For example, swapping an acyltransferase (AT) domain could lead to the incorporation of different starter or extender units into the polyketide chain. sciepublish.com

Site-Directed Mutagenesis: Making specific changes to the amino acid sequence of PKS domains can alter their substrate specificity or catalytic activity, leading to modified polyketide backbones. sciepublish.com

Exploiting Cofactor Promiscuity: Some PKS domains, like methyltransferases, can accept non-natural cofactors, allowing for the incorporation of unique chemical groups (e.g., alkynes) into the structure. nih.gov

These biosynthetic approaches can be complemented by traditional chemical modifications of the natural product scaffold. The diverse functional groups on the this compound molecule provide handles for synthetic chemists to add or modify side chains, which can have a profound impact on biological activity.

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Biology

To fully comprehend the biological role of this compound for its producing organism, Paraphaeosphaeria sp., and its interactions with its environment, a systems biology approach is necessary. nih.govfrontiersin.org This involves integrating data from multiple "omics" platforms to build a holistic model of the organism's metabolic and regulatory networks. mdpi.comencyclopedia.pubresearchgate.net

A multi-omics study could include:

Genomics: The complete genome sequence provides the blueprint for all potential secondary metabolites, including the this compound BGC. mdpi.comnih.gov

Transcriptomics (RNA-Seq): By measuring gene expression under different conditions, researchers can identify the regulatory factors that turn the this compound BGC "on" or "off." nih.gov This is crucial for understanding its natural function and for optimizing its production.

Proteomics: This provides a snapshot of the proteins present in the cell, allowing for the direct detection of the biosynthetic enzymes when the BGC is active. mdpi.com

Metabolomics: This directly measures the small molecules, including this compound and its precursors, present in and around the fungus. nih.gov It can reveal how the production of this compound is connected to the organism's primary metabolism.

Q & A

Q. How can interdisciplinary teams harmonize conflicting data from biochemical and pharmacological studies of this compound?

- Methodological Answer : Establish a cross-disciplinary data review panel to audit methodology (e.g., assay conditions, statistical thresholds). Use meta-analysis frameworks (e.g., PRISMA guidelines) to reconcile discrepancies. Prioritize in vivo validation in controlled animal models to contextualize in vitro findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.